molecular formula C18H23N5O5S B2586623 ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-77-7

ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2586623
CAS No.: 689749-77-7
M. Wt: 421.47
InChI Key: LLEQZLHLDOMXOY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and an ethyl ester moiety

Preparation Methods

The synthesis of ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further functionalized to introduce the butyl and nitrophenyl groups through a series of substitution and formylation reactions under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of triazole-based compounds with potential biological activities.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential as a therapeutic agent.

    Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Biological Activity

Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, identified by its CAS number 689749-71-1, is a complex organic compound belonging to the class of triazoles. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H21N5O5S
  • Molecular Weight : 407.44 g/mol
  • SMILES Notation : CCCCn1c(CNC(=O)c2ccc(cc2)N+[O-])nnc1SCC(=O)OC

The biological activity of this compound is largely attributed to its triazole ring structure, which is known for its ability to interact with various biological targets. Triazoles are recognized for their antifungal and antibacterial properties, primarily due to their interference with the synthesis of ergosterol, a critical component of fungal cell membranes .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways including the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to disease processes. For instance, it may inhibit diacylglycerol acyltransferase (DGAT), which plays a role in triglyceride synthesis. This inhibition could have implications in managing metabolic disorders .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of triazole derivatives indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, although it was less potent than standard treatments like rifampicin .
  • Anticancer Activity : In another investigation, triazole derivatives were tested against various cancer cell lines. Results showed that certain modifications to the triazole structure enhanced cytotoxicity against breast cancer cells by promoting apoptosis through caspase activation .

Data Summary Table

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant antifungal activity
AnticancerBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionDGATReduced triglyceride synthesis

Properties

IUPAC Name

ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-3-5-10-22-15(20-21-18(22)29-12-16(24)28-4-2)11-19-17(25)13-6-8-14(9-7-13)23(26)27/h6-9H,3-5,10-12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEQZLHLDOMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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